Dapoxetine-d7 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

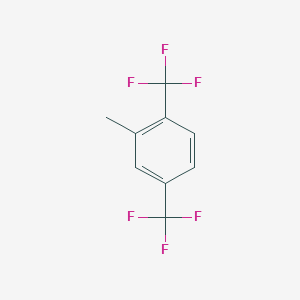

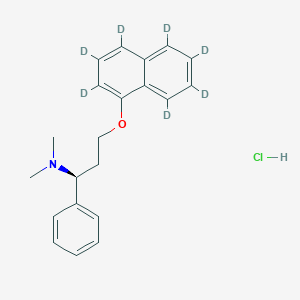

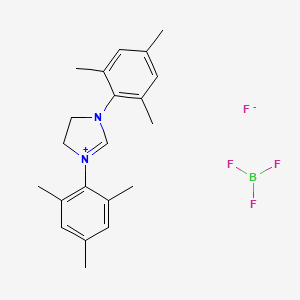

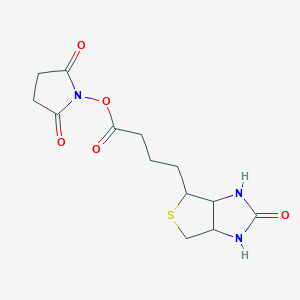

Dapoxetine-d7 (hydrochloride) is a deuterated form of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). It is primarily used as an internal standard for the quantification of dapoxetine in various analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) . The compound is characterized by the presence of seven deuterium atoms, which replace seven hydrogen atoms in the dapoxetine molecule, enhancing its stability and making it suitable for precise analytical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine-d7 (hydrochloride) involves the introduction of deuterium atoms into the dapoxetine molecule. One common method is the asymmetric synthesis using chiral auxiliaries. For instance, the chiral auxiliary (S)-tert-butanesulfinamide has been used to achieve high diastereoselectivity and yield . The process typically involves the following steps:

- Starting from commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

- Introduction of the chiral auxiliary (S)-tert-butanesulfinamide.

- Subsequent reactions to form the deuterated dapoxetine intermediate.

- Final conversion to dapoxetine-d7 (hydrochloride) through hydrochloride salt formation .

Industrial Production Methods: Industrial production of dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired deuterium incorporation .

Analyse Des Réactions Chimiques

Types of Reactions: Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Applications De Recherche Scientifique

Dapoxetine-d7 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of dapoxetine in various samples.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of dapoxetine.

Industry: Utilized in the development and quality control of pharmaceutical formulations containing dapoxetine.

Mécanisme D'action

The mechanism of action of dapoxetine-d7 (hydrochloride) is similar to that of dapoxetine. It functions by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing the levels of serotonin available for neurotransmission . This action potentiates serotonin activity, which is crucial in regulating mood and ejaculation. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is modulated by serotonin .

Comparaison Avec Des Composés Similaires

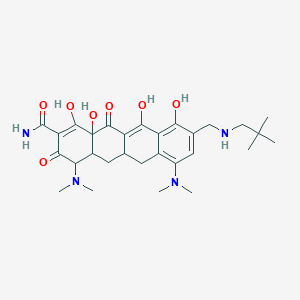

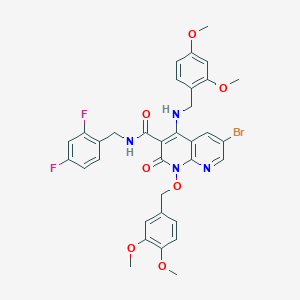

Dapoxetine-d7 (hydrochloride) can be compared with other selective serotonin reuptake inhibitors, such as:

Fluoxetine: Another SSRI with a longer half-life and different pharmacokinetic profile.

Paroxetine: Known for its efficacy in treating various anxiety disorders but with a different side effect profile.

Clomipramine: A tricyclic antidepressant with SSRI properties, used in treating obsessive-compulsive disorder.

Uniqueness: Dapoxetine-d7 (hydrochloride) is unique due to its deuterated nature, which enhances its stability and makes it an ideal internal standard for analytical purposes. Its rapid onset and short duration of action make it particularly suitable for treating premature ejaculation .

Propriétés

IUPAC Name |

(1S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i6D,7D,8D,9D,12D,13D,14D; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-WISGJDKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC[C@@H](C3=CC=CC=C3)N(C)C)[2H])[2H])[2H])[2H])[2H].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8118552.png)

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)

![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)

![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)